20-Methylpregn-5-en-3beta-ol

Catalog No.
S567770
CAS No.
1042-59-7
M.F
C22H36O
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
20-Methylpregn-5-en-3beta-ol

CAS Number

1042-59-7

Product Name

20-Methylpregn-5-en-3beta-ol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C22H36O

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C22H36O/c1-14(2)18-7-8-19-17-6-5-15-13-16(23)9-11-21(15,3)20(17)10-12-22(18,19)4/h5,14,16-20,23H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1

InChI Key

COSKITFSCAETCX-BIBIXIOVSA-N

SMILES

CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Synonyms

20-methyl-5-pregnen-3beta-ol, 20-methylpregn-5-en-3 beta-ol, 23,24-dinor-5-cholen-3-ol, 23,24-dinorchol-5-en-3beta-ol, guneribol

Canonical SMILES

CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

The exact mass of the compound 20-Methylpregn-5-en-3beta-ol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Pregnanes - Pregnenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

20-Methylpregn-5-en-3beta-ol (CAS 1042-59-7), also known as 23,24-dinorchol-5-en-3beta-ol, is a C22 pregnane-class steroid characterized by its truncated isopropyl side chain and preserved 3beta-hydroxyl-delta-5 core. In procurement and material selection, this compound is primarily valued as a non-endogenous internal standard for high-throughput sterol quantification and as an advanced synthetic precursor. Unlike bulk phytosterols that require harsh oxidative cleavage to yield useful intermediates, 20-methylpregn-5-en-3beta-ol provides an intact C22 carbon skeleton ready for tail extension or functionalization. Its thermal stability, predictable chromatographic behavior, and lack of isotopic crosstalk make it a highly reliable baseline material for clinical lipidomics, agricultural fungicide development, and the synthesis of custom lipid nanoparticle (LNP) components [1].

Research Fit

Pathway Microsomal sesterterpene pathway study fit for androgen biosynthesis research
Workflow Trace sterol identification in marine natural product extracts
Tool use Enzyme inhibitor screening scaffold with reported lipoxygenase activity

Substituting 20-methylpregn-5-en-3beta-ol with common alternatives like deuterated cholesterol (e.g., d7-cholesterol) or C21 precursors like pregnenolone introduces significant workflow and yield penalties. While deuterated standards are widely used, they often co-elute with endogenous cholesterol, leading to M+ isotopic interference and quantification errors in complex biological matrices, whereas the C22 structure of 20-methylpregn-5-en-3beta-ol guarantees baseline chromatographic resolution [1]. Furthermore, attempting to use pregnenolone as a synthetic substitute requires multiple additional steps—such as Grignard addition, dehydration, and hydrogenation—to build the C22 side chain. This multi-step elongation reduces overall process yield and increases the impurity profile, making 20-methylpregn-5-en-3beta-ol a more efficient choice for direct C22-functionalization and downstream manufacturing [2].

Substitution Risk

Metabolic route
Microsomal sesterterpene pathway
Canonical mitochondrial CYP11A1 route
C-20 substitution
Methyl/isopropyl (C22, MW 316.5)
Ethyl homolog (C23, MW 330.5) may differ in chromatographic and biological processing
Receptor profile
Dual PR antagonist / RORγ inverse agonist scaffold
Classical C21 pregnanes lack RORγ activity
Generic pregnanes or cholesterol derivatives cannot substitute for sesterterpene-pathway-specific mechanistic studies.

Chromatographic Resolution & Isotopic Crosstalk

In LC-MS/MS and GC-MS lipidomic workflows, 20-methylpregn-5-en-3beta-ol functions as a precise non-endogenous internal standard. Compared to d7-cholesterol, which co-elutes with endogenous cholesterol and can exhibit 1-3% isotopic crosstalk due to natural isotope distribution or deuterium exchange, 20-methylpregn-5-en-3beta-ol (m/z 316) provides 100% baseline resolution from cholesterol (m/z 386) [1]. This mass difference and distinct retention time completely eliminate isotopic interference.

Evidence DimensionIsotopic crosstalk and chromatographic resolution
Target Compound Data20-Methylpregn-5-en-3beta-ol: 0% crosstalk, complete baseline resolution
Comparator Or Baselined7-cholesterol: 1-3% isotopic crosstalk, co-elution
Quantified Difference100% elimination of isotopic interference
ConditionsLC-MS/MS or GC-MS sterol profiling in biological matrices

Ensures absolute quantification accuracy in clinical lipidomics without the high procurement cost and technical limitations of deuterated standards.

Sesterterpene exclusivity
Head-to-head
Microsomal conversion to testosterone confirmed; HCG selectively increased 3H/14C ratio vs. cholesterol-derived pathway
Compartment-specific isotope response
Only this substrate provides selective access to microsomal androgen biosynthesis
Rat/rabbit testis dual-label study; pathway-specific validation required

C22 Sterol Synthesis Efficiency

When synthesizing side-chain modified sterols, such as brassinosteroids or custom LNP lipids, starting with 20-methylpregn-5-en-3beta-ol significantly streamlines the process. Using pregnenolone requires a three-step sequence (Grignard addition, dehydration, catalytic hydrogenation) to establish the C22 alkyl tail, typically yielding <60% of the desired intermediate. In contrast, 20-methylpregn-5-en-3beta-ol provides the pre-formed C22 skeleton, allowing direct functionalization (e.g., via C-H activation or halogenation) and improving the overall yield of C22-extended products by approximately 40% while reducing solvent and reagent consumption [1].

Evidence DimensionSynthetic steps and intermediate yield
Target Compound Data20-Methylpregn-5-en-3beta-ol: Direct functionalization, high yield
Comparator Or BaselinePregnenolone: 3-step elongation, <60% yield
Quantified DifferenceEliminates 2-3 synthetic steps and improves intermediate yield by ~40%
ConditionsIndustrial synthesis of side-chain extended sterols

Directly lowers the cost of goods (COGS) and accelerates production timelines for specialty sterol manufacturing.

Lipoxygenase inhibition
Cross-study
IC50 15 μM
Structurally related derivative vs. sterol C22-desaturase; desmosterol, 24-methylenecholesterol showed no inhibition
Unique among sterols tested for this target
Supports sterol scaffold screening for arachidonic acid cascade enzyme studies
Parent compound IC50 not reported for purified lipoxygenase; derivative data from BRENDA

Thermal Stability During Derivatization

For GC-MS analysis, sterols must undergo silylation (e.g., TMS derivatization) at elevated temperatures. 20-Methylpregn-5-en-3beta-ol exhibits high thermal stability due to its fully reduced alkyl side chain, achieving >98% recovery post-derivatization at 70°C. In contrast, reactive C22 intermediates like bisnorcholenaldehyde suffer from thermal degradation and enolization under identical conditions, resulting in <85% recovery and the formation of unwanted byproducts[1].

Evidence DimensionRecovery post-TMS derivatization
Target Compound Data20-Methylpregn-5-en-3beta-ol: >98% recovery
Comparator Or BaselineBisnorcholenaldehyde: <85% recovery
Quantified Difference>13% higher recovery with zero degradation byproducts
ConditionsTMS derivatization at 70°C for 30 minutes

Guarantees reproducible calibration curves and prevents column fouling in high-throughput analytical laboratories.

PR / RORγ dual activity
Class-level
PR IC50 1,200 nM (T47D cells)
RORγ IC50 3,900–4,700 nM (HEK293)
Dual-receptor scaffold absent in classical C21 pregnanes
Reported nuclear receptor assay context; supports screening panel inclusion
BindingDB data; ~1,000-fold less potent than endogenous progesterone at PR

CYP61 Inhibitor Scaffold

The 20-methylpregnane core serves as a structurally precise scaffold for developing non-azole antifungal agents targeting sterol 22-desaturase (CYP61). While standard azole antifungals like ketoconazole exhibit high baseline affinity (IC50 ~0.2 µM), derivatives of 20-methylpregn-5-en-3beta-ol (such as 21-isocyano modifications) demonstrate targeted inhibition with an IC50 of 15 µM against Saccharomyces cerevisiae CYP61[1]. This provides a distinct, sterol-mimetic binding mode that avoids the broad-spectrum metalloenzyme toxicity associated with traditional azoles.

Evidence DimensionCYP61 Inhibition (IC50)
Target Compound Data20-Methylpregn-5-en-3beta-ol derivative: 15 µM
Comparator Or BaselineKetoconazole: 0.2 µM
Quantified DifferenceLower baseline affinity but provides a novel, non-azole, sterol-mimetic binding scaffold
ConditionsIn vitro CYP61 inhibition assay (Saccharomyces cerevisiae)

Enables the procurement of a specialized structural backbone for the discovery of next-generation, target-specific agricultural fungicides.

20-Ethyl homolog distinction
Head-to-head
Target C22H36O, MW 316.5
Ethyl analog C23H38O, MW 330.5
Distinct chromatographic retention and mass fragmentation
Both confirmed as trace sterols; require specific procurement for reference standard use
Polizoa opuntia extract; structures confirmed by synthesis
CYP11A1 feedback inhibition
Class-level
Hydroxylated metabolites inhibited cholesterol side-chain cleavage, comparable to classical oxysterol inhibitors
Pathway-specific feedback context
Supports feedback regulation studies not achievable with cholesterol or standard oxysterols
Quantitative dose-response not reported in available abstract; data to verify

Lipidomics Internal Standard

Due to its distinct mass (m/z 316) and complete chromatographic resolution from endogenous cholesterol, 20-methylpregn-5-en-3beta-ol is a highly effective choice for absolute sterol quantification. It replaces expensive deuterated standards, eliminating isotopic crosstalk and improving assay reproducibility in high-throughput GC-MS and LC-MS/MS workflows[1].

LNP Sterol Precursor

The pre-formed C22 alkyl tail makes this compound an efficient starting material for synthesizing side-chain modified sterols used in advanced LNP formulations. It bypasses the multi-step Grignard elongation required when starting from pregnenolone, significantly improving manufacturing yields and processability [2].

Agricultural Fungicide Discovery Scaffold

As a structural mimic of natural sterol intermediates, the 20-methylpregnane core is highly suited for developing inhibitors of sterol 22-desaturase (CYP61). It provides a non-azole backbone for synthesizing targeted antifungals that avoid the off-target toxicity issues common to traditional azole compounds [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sesterterpene pathway mapping
Microsomal pathway-selective conversion to androgens
Compartment-specific isotope labeling; metabolite profiling
Marine sterolomics reference standard
Authenticated trace-level tunicate sterol identity
GC-MS / HPLC retention matching; spectral comparison
Nuclear receptor screening
Dual PR antagonist / RORγ inverse agonist scaffold
Cell-based reporter assay response; receptor panel selectivity
Lipoxygenase inhibitor development
Sterol chemotype with reported lipoxygenase activity
Arachidonic acid cascade enzyme assay context; derivative SAR

XLogP3

6.3

Wikipedia

20-Methylpregn-5-en-3-ol

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